

An In-depth Technical Guide to Ethyl (S)-3-Piperidinecarboxylate D-Tartrate

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Compound of Interest

Ethyl (S)-3-Piperidinecarboxylate

D-Tartrate

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This document provides a comprehensive overview of **Ethyl (S)-3-Piperidinecarboxylate D-Tartrate**, a key chiral intermediate in pharmaceutical synthesis. It includes its chemical identity, physical properties, and its role in the development of various therapeutic agents.

Chemical Identity

Identifier	Value	
IUPAC Name	ethyl (3S)-piperidine-3-carboxylate; (2R,3R)-2,3-dihydroxybutanedioic acid	
CAS Number	83602-38-4	
Molecular Formula	C12H21NO8	
Molecular Weight	307.29 g/mol	

Synonyms:

- (S)-Nipecotic Acid Ethyl Ester D-Tartrate
- Ethyl (S)-Nipecotate D-Tartrate



• (S)-3-Piperidinecarboxylic Acid Ethyl Ester D-Tartrate

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Ethyl (S)-3- Piperidinecarboxylate D-Tartrate**.

Property	Value	Reference
Appearance	White to Almost white powder to crystal	
Purity	>98.0% (T)	
Melting Point	155.0 to 158.0 °C	
Specific Rotation [α]D	-9.5 to -11.0 deg (c=5, H ₂ O)	

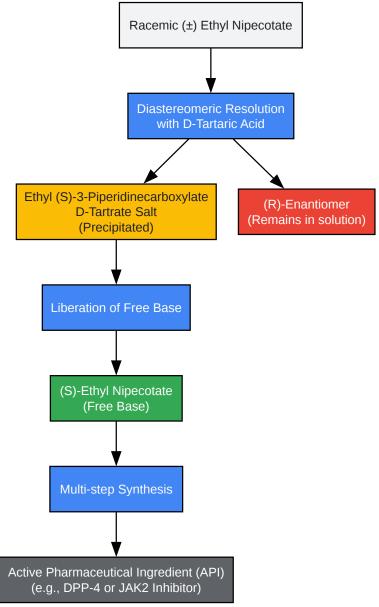
Role in Pharmaceutical Synthesis

Ethyl (S)-3-piperidinecarboxylate is a valuable chiral building block used in the synthesis of a variety of pharmacologically active molecules. Its tartrate salt is often used to isolate the desired (S)-enantiomer from a racemic mixture of ethyl nipecotate through diastereomeric resolution. The (S)-enantiomer is a crucial intermediate for synthesizing inhibitors of dipeptidyl peptidase-4 (DPP-4), Janus kinase 2 (JAK2), as well as serotonin and noradrenaline reuptake inhibitors.

The general workflow for utilizing this compound in drug development is illustrated below.



Logical Workflow: From Racemate to Active Pharmaceutical Ingredient (API)



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Workflow for Chiral Resolution and API Synthesis.

Experimental Protocols

4.1. General Protocol for Diastereomeric Resolution of Racemic Ethyl Nipecotate

Foundational & Exploratory





This protocol is a generalized procedure based on common chemical resolution principles for separating enantiomers.

Materials:

- Racemic (±) ethyl nipecotate
- D-Tartaric acid
- Suitable solvent (e.g., 91% aqueous ethanol)[1]
- Filtration apparatus
- Drying oven

Procedure:

- Dissolve racemic (±) ethyl nipecotate in the selected solvent at an elevated temperature (e.g., near reflux).[1]
- In a separate container, dissolve an equimolar amount of D-tartaric acid in the same solvent, also with heating.
- · Combine the two solutions.
- Allow the mixture to cool slowly to room temperature to facilitate the precipitation of one
 diastereomeric salt, the Ethyl (S)-3-Piperidinecarboxylate D-Tartrate. Seeding with a small
 crystal of the desired product may be beneficial to induce crystallization.[1]
- Allow the mixture to stir for an extended period (e.g., 18 hours) after precipitation begins to ensure complete crystallization.[1]
- Collect the precipitated solid by filtration.
- Wash the collected solid with a small amount of cold solvent to remove impurities.
- Dry the solid in a vacuum oven to obtain the purified **Ethyl (S)-3-Piperidinecarboxylate D- Tartrate** salt.



4.2. Liberation of the Free Base (S)-Ethyl Nipecotate

Materials:

- Ethyl (S)-3-Piperidinecarboxylate D-Tartrate salt
- A suitable base (e.g., 1N Sodium Hydroxide)[1]
- An organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)[1]
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
- Rotary evaporator

Procedure:

- Suspend the **Ethyl (S)-3-Piperidinecarboxylate D-Tartrate** salt in an organic solvent such as dichloromethane or ethyl acetate.[1]
- Add an aqueous solution of a base (e.g., 1N NaOH) and stir vigorously to neutralize the tartaric acid and liberate the free amine.[1]
- Separate the organic layer.
- Extract the aqueous layer with additional portions of the organic solvent to ensure complete recovery of the product.
- Combine the organic extracts and dry them over an anhydrous drying agent.
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the free base,
 (S)-Ethyl nipecotate, as an oil.

The following diagram illustrates the general experimental workflow for the resolution and liberation steps.



Experimental Workflow: Resolution and Liberation Diastereomeric Resolution 1. Dissolve Racemic 2. Dissolve D-Tartaric Acid Ethyl Nipecotate in Solvent in Solvent 4. Cool to Precipitate 5. Filter to Collect Salt Free Base Liberation Product: 6. Suspend Salt in Ethyl (S)-3-Piperidinecarboxylate D-Tartrate Organic Solvent 7. Add Aqueous Base 9. Dry Organic Layer 10. Evaporate Solvent

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Experimental Workflow for Resolution and Liberation.

Product: (S)-Ethyl Nipecotate (Free Base)



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References

- 1. WO2002068391A1 Process for resolving racemic mixtures of piperidine derivatives -Google Patents [patents.google.com]
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